molecular formula C7H4BrFO3 B2723591 4-Bromo-2-fluoro-6-hydroxybenzoic acid CAS No. 1805589-29-0

4-Bromo-2-fluoro-6-hydroxybenzoic acid

Cat. No. B2723591
CAS RN: 1805589-29-0
M. Wt: 235.008
InChI Key: UVBFBKRMQUEMBG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at normal temperature and pressure . It has a molecular formula of C7H4BrFO3 and an average mass of 235.007 Da . It may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-6-hydroxybenzoic acid involves a radical approach . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is utilized, paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-6-hydroxybenzoic acid consists of a benzene ring substituted with a bromo group at the 4th position, a fluoro group at the 2nd position, and a hydroxybenzoic acid group at the 6th position .


Chemical Reactions Analysis

4-Bromo-2-fluoro-6-hydroxybenzoic acid is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-hydroxybenzoic acid is a solid at normal temperature and pressure . It is stable at normal temperature and decomposes into phenol and carbon dioxide after rapid heating . It has some acidic properties .

Scientific Research Applications

Synthesis of Biaryl Intermediates

“4-Bromo-2-fluoro-6-hydroxybenzoic acid” may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in a variety of fields, including pharmaceuticals, agrochemicals, and materials science.

Organic Synthesis

This compound is a valuable building block in organic synthesis . It can be used to create complex molecules for a variety of applications, from drug discovery to materials science.

Protodeboronation of Pinacol Boronic Esters

In a study on the catalytic protodeboronation of pinacol boronic esters, “4-Bromo-2-fluoro-6-hydroxybenzoic acid” could potentially be used as a starting material . This process is important for the formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in organic chemistry .

Synthesis of Fluorobenzamides

“4-Bromo-2-fluoro-6-hydroxybenzoic acid” can also be used in the preparation of 2-bromo-4-fluorobenzamide , a compound that has potential applications in medicinal chemistry.

Synthesis of Dibenzo[b,f]thiepin-10(11H)-one Derivatives

This compound can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . These derivatives have potential applications in pharmaceutical research.

Synthesis of Benzoic Acid Derivatives

“4-Bromo-2-fluoro-6-hydroxybenzoic acid” can be used in the synthesis of 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid , a compound that could have potential applications in medicinal chemistry.

Safety and Hazards

The safety information for 4-Bromo-2-fluoro-6-hydroxybenzoic acid indicates that it is advisable to use personal protective equipment and avoid breathing vapors, mist, or gas . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

Future Directions

4-Bromo-2-fluoro-6-hydroxybenzoic acid may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This suggests potential applications in the synthesis of complex organic molecules.

Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of 4-Bromo-2-fluoro-6-hydroxybenzoic acid . These papers could be further analyzed for more detailed information.

properties

IUPAC Name

4-bromo-2-fluoro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBFBKRMQUEMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)C(=O)O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-hydroxybenzoic acid

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